molecular formula C15H20O4 B2902589 3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid CAS No. 568558-20-3

3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid

Cat. No.: B2902589
CAS No.: 568558-20-3
M. Wt: 264.321
InChI Key: IHGRHOVEGOKGAX-SOFGYWHQSA-N
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Description

3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C15H20O4 It is a derivative of cinnamic acid, featuring both ethoxy and 2-methylpropoxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-4-hydroxybenzaldehyde and 2-methylpropyl bromide.

    Etherification: The hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde is etherified using 2-methylpropyl bromide in the presence of a base like potassium carbonate to form 3-ethoxy-4-(2-methylpropoxy)benzaldehyde.

    Knoevenagel Condensation: The aldehyde group of 3-ethoxy-4-(2-methylpropoxy)benzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, influencing signal transduction pathways, or interacting with cellular receptors. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-Methoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid
  • 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid (Ferulic acid)
  • 3-(4-Hydroxyphenyl)-2-methyl-prop-2-enoic acid

Uniqueness

3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both ethoxy and 2-methylpropoxy groups on the phenyl ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

(E)-3-[3-ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-4-18-14-9-12(6-8-15(16)17)5-7-13(14)19-10-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,16,17)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGRHOVEGOKGAX-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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